molecular formula C25H34N4O2 B2590611 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 922114-05-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2590611
CAS No.: 922114-05-4
M. Wt: 422.573
InChI Key: WFRHTTPWMPCREA-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound designed for advanced pharmacological and neuroscientific research. Its molecular architecture integrates key pharmacophores, including a 1-methyl-1,2,3,4-tetrahydroquinoline group and a 4-methylpiperazine ring, linked via a phenoxyacetamide chain. This structure is of significant interest for probing complex receptor interactions, particularly within the central nervous system. Compounds featuring tetrahydroquinoline and piperazine subunits are frequently investigated as potential ligands for G-protein coupled receptors (GPCRs) . Specifically, hybrid molecules containing aminotetralin-derived structures and aryl piperazines have demonstrated high affinity and selectivity as agonists for dopamine D2 and D3 receptors, which are critical targets in the study of neurodegenerative and psychiatric disorders . The strategic inclusion of these motifs suggests potential research applications in developing novel therapeutic agents for conditions such as Parkinson's disease, where receptor subtype selectivity is a key objective . The compound's mechanism of action is hypothesized to involve modulation of dopaminergic pathways, potentially mimicking the activity of endogenous agonists by stabilizing high-affinity receptor states and stimulating GTPγS binding, a hallmark of functional agonist efficacy . Furthermore, the phenoxyacetamide linker may contribute to favorable physicochemical properties, potentially influencing the molecule's bioavailability and blood-brain barrier penetration. This reagent provides a versatile chemical template for structure-activity relationship (SAR) studies, enabling researchers to explore the functional roles of hydrophobic aromatic systems and amine-containing heterocycles in receptor binding and activation . It is intended for in vitro binding assays, functional activity studies, and the development of novel multi-functional ligands for investigative neuropharmacology.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-31-22-8-4-3-5-9-22)21-10-11-23-20(17-21)7-6-12-28(23)2/h3-5,8-11,17,24H,6-7,12-16,18-19H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHTTPWMPCREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The molecular formula is C22H30N2O2C_{22}H_{30}N_{2}O_{2}, and it features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H30N2O2C_{22}H_{30}N_{2}O_{2}
Molecular Weight358.49 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • NF-κB Inhibition : Compounds derived from tetrahydroquinoline have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), lung (NCI-H23), and prostate (PC-3) cancers . For instance, certain derivatives showed IC50 values as low as 0.70 µM against NF-κB activity.
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties by modulating the activity of pro-inflammatory mediators such as IL-6 and TNF-alpha .

Case Studies

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
NF-κB InhibitionPotent inhibition leading to reduced cytokine levels
CytotoxicitySignificant effects on various cancer cell lines
Anti-inflammatoryModulation of IL-6 and TNF-alpha

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Synthesis Yield Purity Key Features
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide (Target) Phenoxyacetamide 1-Methyltetrahydroquinoline, 4-methylpiperazine-ethyl ~463.6 g/mol* Not reported Not reported Combines hydrophobic (tetrahydroquinoline) and polar (piperazine) motifs.
2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-4-yl)oxy)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide Phenoxyacetamide Naphthofuran-benzo[d][1,3]dioxole, 4-methylpiperazine-ethyl Not reported 25% 98.7% High purity; naphthofuran core may enhance planar stacking interactions.
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Oxamide (ethanediamide) 1-Methyltetrahydroquinoline, benzodioxole Not reported Not reported Not reported Oxamide backbone; reported as a falcipain inhibitor.
2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Triazole-acetamide Nitroquinoxaline, phenylthiazole Not reported Not reported Not reported Click chemistry synthesis; triazole enhances rigidity.
2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Phenoxyacetamide Indazol-pyrimidine, piperazine 515 g/mol (M+H) 65% Not reported Patent example; pyrimidine-piperazine for potential kinase inhibition.

*Estimated based on structural formula.

Structural and Functional Insights

Backbone Variability: The target compound and most analogs share an acetamide core, but substitutions vary widely. For example, compound 11f incorporates a triazole linker (via click chemistry), while QOD uses an oxamide backbone, which may alter conformational flexibility and binding kinetics. The naphthofuran derivative shares the phenoxyacetamide core and 4-methylpiperazine-ethyl chain with the target compound but replaces tetrahydroquinoline with a fused naphthofuran-benzo[d][1,3]dioxole system, likely improving π-π stacking.

Synthetic Efficiency: Yields for analogs range from 25% (naphthofuran derivative ) to 65% (indazol-pyrimidine compound ).

The piperazine and tetrahydroquinoline motifs in the target compound could similarly target proteases or GPCRs.

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